8-Chloro-5,7-dinitroquinoline
Overview
Description
8-Chloro-5,7-dinitroquinoline is a chemical compound that is extensively used in various fields of research and industry. It is a nitroquinoline, a class of compounds that are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes .
Synthesis Analysis
The synthesis of polynuclear heterocyclic compounds based on quinoline nitro derivatives has been studied over the past 10 years . The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Molecular Structure Analysis
8-Chloro-5,7-dinitroquinoline is a part of the quinoline framework, which stands out among nitro(hetero)arenes . The structures based on the quinoline framework have relatively been little studied, and they are also used as medicines .Chemical Reactions Analysis
8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo[3,4-f]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively .Scientific Research Applications
Synthesis of Heterocyclic Compounds
8-Chloro-5,7-dinitroquinoline is used in the synthesis of various heterocyclic compounds. For instance, it can be transformed into regioisomeric 5-nitro-7,8-furoxanoquinolines through the action of sodium azide .
Formation of Pyrido[2,3-a]phenoxazines
Sequential substitution of chlorine and the nitro group at position 7 with o-aminophenols leads to the formation of pyrido[2,3-a]phenoxazines, which are compounds with potential pharmacological properties .
C-Arylation in β-Dicarbonyl Compounds
This compound is also involved in C-arylation reactions with β-dicarbonyl compounds to synthesize various derivatives like 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione and related cesium salts .
Mechanism of Action
Target of Action
8-Chloro-5,7-dinitroquinoline is a nitroquinoline derivative, which are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The structures based on the quinoline framework stand out . They have relatively been little studied, and they are also used as medicines .
Mode of Action
The mode of action of 8-Chloro-5,7-dinitroquinoline involves several reactions. For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively . In contrast to the addition of the iminium cation in the Mannich condensation, the addition reactions of azomethine ylides proceed with elimination of the nitro group in the intermediate .
Biochemical Pathways
The biochemical pathways affected by 8-Chloro-5,7-dinitroquinoline involve the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions .
Pharmacokinetics
It’s known that 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione, 5-(5,7-dinitroquinolin-8-yl)pyrimidine-2,4,6-trione, and 5-(5,7-dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salts have been synthesized by a simple and efficient procedure via c-arylation of the corresponding β-dicarbonyl compounds with 8-chloro-5,7-dinitroquinoline .
Result of Action
The result of the action of 8-Chloro-5,7-dinitroquinoline is the formation of various compounds. For example, as a result of the substitution of chlorine in 8-chloro-5,7-dinitroquinoline by the action of sodium azide, the resulting 8-azido-5,7-dinitroquinoline was converted into regioisomeric 5-nitro-7,8-furoxanoquinolines upon heating under reflux in AcOH .
Action Environment
The action environment can influence the efficacy and stability of 8-Chloro-5,7-dinitroquinoline. For instance, the reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . This suggests that the pH of the environment can influence the reaction.
Safety and Hazards
properties
IUPAC Name |
8-chloro-5,7-dinitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHHBYBTWVTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385157 | |
Record name | 8-chloro-5,7-dinitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,7-dinitroquinoline | |
CAS RN |
33497-91-5 | |
Record name | 8-chloro-5,7-dinitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-Chloro-5,7-dinitroquinoline interesting for chemical synthesis?
A1: 8-Chloro-5,7-dinitroquinoline is a valuable building block in organic synthesis. It readily reacts with β-dicarbonyl compounds []. This reactivity makes it a useful precursor for synthesizing more complex molecules, particularly those containing the quinoline structure.
Q2: What is known about the structures of compounds derived from 8-Chloro-5,7-dinitroquinoline?
A2: While the provided abstracts lack specific structural data for 8-Chloro-5,7-dinitroquinoline derivatives, research indicates the formation of "autocomplexes" with interesting spectral properties when reacting with certain compounds []. Additionally, studies demonstrate the ability of structurally similar compounds to form spiro-σ-complexes [], suggesting that 8-Chloro-5,7-dinitroquinoline derivatives could exhibit similar complexation behavior.
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